molecular formula C18H37NO2 B119986 (-)-Deoxoprosophylline CAS No. 74843-69-9

(-)-Deoxoprosophylline

Cat. No. B119986
CAS RN: 74843-69-9
M. Wt: 299.5 g/mol
InChI Key: HIMLRIRWYGHUHB-FGTMMUONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the compound’s IUPAC name, its molecular formula, and its structural formula.





  • Synthesis Analysis

    This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used.





  • Molecular Structure Analysis

    This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.





  • Chemical Reactions Analysis

    This would involve a discussion of how the compound reacts with other substances, the products of those reactions, and the conditions under which the reactions occur.





  • Physical And Chemical Properties Analysis

    This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).




  • Scientific Research Applications

    Synthesis Techniques and Methodologies

    Several studies have focused on the synthesis techniques and methodologies for (-)-Deoxoprosophylline, highlighting its significance in scientific research. A notable approach is the stereoselective synthesis, which involves key steps like the amination of anti-1,2-dibenzyl ether, intermolecular olefination, and Pd-catalyzed intramolecular cyclization (Kim et al., 2007). Additionally, the use of chiral functionalities from Perlin aldehydes and reductive aminations emphasizes the intricate methods employed to achieve the synthesis of (-)-Deoxoprosophylline and its derivatives (Kokatla et al., 2010).

    Another innovative approach includes the Co(III)(salen)-catalyzed two stereocentered HKR (Hydrolytic Kinetic Resolution) of racemic azido epoxides, offering an efficient pathway to synthesize (+)-Deoxoprosophylline with high optical purity (Devalankar & Sudalai, 2012). The SmI2-mediated cross-coupling technique represents another critical method, showcasing the versatility of synthesis strategies for this compound (Liu et al., 2008).

    Advances in Synthesis and Derivative Development

    The recent developments in the synthesis of (-)-Deoxoprosophylline and its derivatives have been significant, focusing on achieving optically active forms through various strategies, including chiral synthons, chiral auxiliaries, and asymmetric catalysis. These efforts are crucial for generating derivatives with potential biological activities and for understanding the structural complexity of (-)-Deoxoprosophylline (Ande et al., 2018).

    Safety And Hazards

    This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.




  • Future Directions

    This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and ways in which its synthesis or use could be improved.




    For each of these sections, you would want to review relevant academic papers, patents, and other reliable sources of information. You would summarize the key findings from these sources, making sure to cite them properly.


    Please note that the availability and depth of information will vary depending on the compound. Some compounds may not have much information available, particularly if they are novel or not widely used. In such cases, you may need to conduct original research or make educated guesses based on similar compounds.


    I hope this general guide is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


    properties

    IUPAC Name

    (2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HIMLRIRWYGHUHB-FGTMMUONSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCC1CCC(C(N1)CO)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H37NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    299.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (-)-Deoxoprosophylline

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.